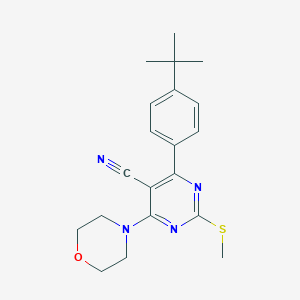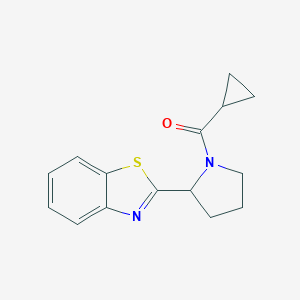
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone, commonly known as DTT-205, is a novel compound that has been developed for scientific research purposes. It is a pyrazolyl-pyrrolidinyl-methanone derivative that has shown promising results in various research studies.
Mechanism of Action
DTT-205 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, DTT-205 reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. DTT-205 also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. By inhibiting MMP activity, DTT-205 can prevent tissue damage and promote tissue repair.
Biochemical and Physiological Effects:
DTT-205 has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It can also reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). DTT-205 can improve the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, DTT-205 can improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes and obesity.
Advantages and Limitations for Lab Experiments
DTT-205 has several advantages for lab experiments. It is a highly potent and selective COX-2 inhibitor, which makes it an ideal compound for studying the role of COX-2 in various diseases. It has also been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, DTT-205 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been established yet. In addition, it is a synthetic compound, and its synthesis method requires specialized equipment and expertise.
Future Directions
There are several future directions for the research on DTT-205. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DTT-205 has been found to have neuroprotective effects, and it can improve cognitive function. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. DTT-205 has been found to have anti-inflammatory and anti-oxidant activities, which can be beneficial in the prevention and treatment of cardiovascular diseases. Finally, further studies are needed to establish the long-term safety and efficacy of DTT-205, and to optimize its synthesis method for large-scale production.
Synthesis Methods
The synthesis of DTT-205 involves the reaction of 1,1-dioxide tetrahydrothiophene-3-carboxylic acid with 1-phenyl-3-methyl-5-pyrazolone in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidine and acetic anhydride to obtain DTT-205. The synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
DTT-205 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can improve cognitive function. DTT-205 has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
properties
Product Name |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone |
|---|---|
Molecular Formula |
C18H21N3O3S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-9-4-5-10-20)16-12-17(14-6-2-1-3-7-14)21(19-16)15-8-11-25(23,24)13-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
InChI Key |
NSTXVQLTEVVOHN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)


![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)


![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)